2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-amino-1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a sulfanylacetamide moiety at position 2. The N-(3,5-dimethylphenyl) group enhances lipophilicity and modulates pharmacokinetic properties. This compound is part of a broader class of 1,2,4-triazole derivatives investigated for their anti-inflammatory, anti-exudative, and enzyme-inhibitory activities . Its structural uniqueness lies in the combination of pyridin-4-yl and 3,5-dimethylphenyl substituents, which influence both its physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11-7-12(2)9-14(8-11)20-15(24)10-25-17-22-21-16(23(17)18)13-3-5-19-6-4-13/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPIHBABZNQSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves several steps. One common method includes the reaction of ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate with 3,5-dimethylaniline under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Scientific Research Applications
Synthetic Routes Overview
| Step | Description |
|---|---|
| Triazole Ring Synthesis | Cyclization using hydrazine derivatives and nitriles. |
| Thioether Formation | Reaction with a thiol compound. |
| Acetamide Formation | Reaction with an acylating agent. |
Biological Activities
The biological activities of this compound stem from its unique structure, which allows it to interact with various biological targets. Notable activities include:
- Antimicrobial Activity : Research indicates that triazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit efficacy against a range of bacterial and fungal strains .
- Anticancer Potential : Some derivatives have been evaluated for their anticancer effects, showing promise in inhibiting tumor growth in vitro and in vivo models .
| Study Reference | Findings |
|---|---|
| Demonstrated antimicrobial activity against multiple pathogens. | |
| Showed potential anticancer effects in cell line studies. |
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Infectious Diseases : Due to its antimicrobial properties, it could be developed as a treatment for infections caused by resistant strains of bacteria or fungi.
- Cancer Therapy : Its anticancer properties may lead to its use as a chemotherapeutic agent or as an adjunct therapy to enhance the efficacy of existing treatments.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as alpha-synuclein. By inhibiting the aggregation of alpha-synuclein, the compound helps prevent the formation of toxic protein aggregates that lead to neurodegeneration . Additionally, it may exert its effects through antioxidant properties, reducing oxidative stress in neuronal cells .
Comparison with Similar Compounds
Key Observations :
- Pyridine Position : The target compound’s pyridin-4-yl group distinguishes it from analogues with pyridin-2-yl (e.g., AS111) or pyridin-3-yl substituents . Pyridin-4-yl enhances π-π stacking in enzyme binding, as seen in AbTYR inhibition studies .
- Synthetic Efficiency : Yields for analogues vary widely (50–86%), with allyl-substituted triazoles (e.g., MFCD04023847) requiring 5 hours for synthesis .
Pharmacological Activity Comparison
Key Findings :
- Anti-Inflammatory Activity : Pyridin-2-yl derivatives (e.g., AS111) exhibit superior activity over diclofenac, while pyridin-4-yl analogues remain underexplored .
- Anti-Exudative Effects : Furan-2-yl-substituted triazoles show dose-dependent activity, with methoxy or nitro groups on the arylacetamide enhancing efficacy .
- Pharmacokinetics : The short half-life of PKR-173 (0.32 hours) suggests rapid clearance, a challenge for triazole-based therapeutics .
Structure-Activity Relationship (SAR) Insights
- Pyridine Position : Pyridin-2-yl derivatives generally exhibit higher anti-inflammatory activity than pyridin-3-yl or pyridin-4-yl variants, likely due to improved hydrogen bonding with cyclooxygenase-2 (COX-2) .
- Aryl Substituents : Electron-donating groups (e.g., methyl, methoxy) on the phenyl ring enhance lipophilicity and membrane permeability, as seen in AS111 and the target compound .
- Sulfanyl Linker : The –S–CH2– group in acetamide derivatives improves metabolic stability compared to ester or ether linkages .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a triazole derivative that exhibits a range of biological activities. Triazole compounds are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial effects and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | 1,2,4-triazole ring |
| Substituents | Amino group at position 4, pyridine ring at position 5, and a sulfanyl group |
| Acetamide Group | N-(3,5-dimethylphenyl)acetamide |
Antimicrobial Activity
Research has shown that triazole derivatives possess significant antimicrobial properties. The specific compound has demonstrated both bactericidal and fungicidal activities against various strains of bacteria and fungi.
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Enterococcus faecalis
-
Fungal Strains Tested :
- Candida albicans
- Aspergillus niger
In studies conducted by researchers, the compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against the tested microbial strains, indicating potent activity against both bacteria and fungi .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or disruption of cellular processes within microbial cells. Triazole compounds typically interfere with the synthesis of ergosterol in fungal cell membranes or inhibit bacterial DNA gyrase and topoisomerase IV .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives including the compound . The results indicated that it significantly inhibited the growth of all tested microbial strains. The study highlighted its potential as a broad-spectrum antimicrobial agent .
Study 2: Cytotoxicity Against Cancer Cell Lines
In addition to its antimicrobial properties, the compound was screened for cytotoxic effects against human cancer cell lines using the NCI-60 panel. The results suggested moderate cytostatic activity with an Inhibition Growth Percent (IGP) of up to 21% against breast cancer cell lines . This indicates potential applications in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
